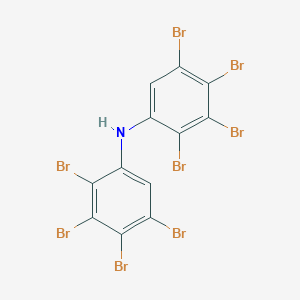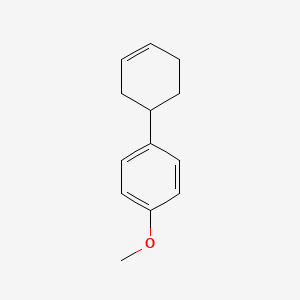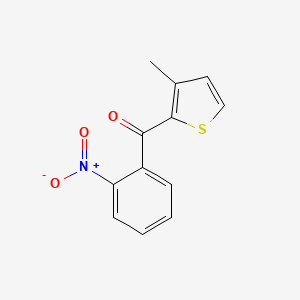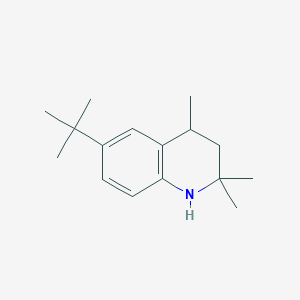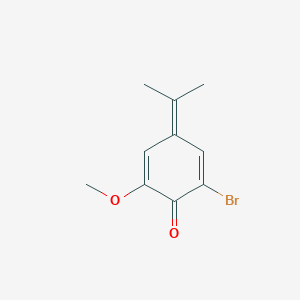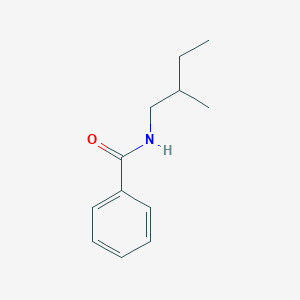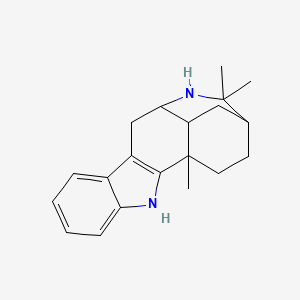![molecular formula C11H14N2O B14636083 Pyrrolidine, 1-[(4-methyl-3-pyridinyl)carbonyl]- CAS No. 56635-09-7](/img/structure/B14636083.png)
Pyrrolidine, 1-[(4-methyl-3-pyridinyl)carbonyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrolidine, 1-[(4-methyl-3-pyridinyl)carbonyl]- is a compound that features a pyrrolidine ring attached to a pyridine moiety. Pyrrolidine itself is a five-membered nitrogen-containing heterocycle, widely used in medicinal chemistry due to its versatile biological activities . The addition of a pyridine ring enhances its chemical properties, making it a valuable scaffold in drug discovery and other scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolidine, 1-[(4-methyl-3-pyridinyl)carbonyl]- typically involves the construction of the pyrrolidine ring followed by the attachment of the pyridine moiety. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boron reagent with a halogenated pyridine under palladium catalysis . This method is favored for its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production of pyrrolidine derivatives often involves the hydrogenation of pyrrole or the cyclization of amino alcohols. For instance, pyrrolidine can be produced from butanediol and ammonia over a nickel catalyst at high temperatures and pressures . These methods are scalable and efficient, making them suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Pyrrolidine, 1-[(4-methyl-3-pyridinyl)carbonyl]- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert it to its corresponding amine.
Substitution: It can undergo nucleophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted pyrrolidines and pyridines, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
Pyrrolidine, 1-[(4-methyl-3-pyridinyl)carbonyl]- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It has potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory activities
Industry: It is used in the production of pharmaceuticals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of pyrrolidine, 1-[(4-methyl-3-pyridinyl)carbonyl]- involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring can enhance binding affinity and selectivity due to its three-dimensional structure, which allows for better interaction with biological macromolecules . The pyridine moiety can further modulate the compound’s electronic properties, enhancing its activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrole: An aromatic analog with different electronic properties.
Pyrrolizidine: Contains two fused pyrrolidine rings.
Proline: An amino acid derivative of pyrrolidine.
Uniqueness
Pyrrolidine, 1-[(4-methyl-3-pyridinyl)carbonyl]- is unique due to its combination of a pyrrolidine ring and a pyridine moiety, which provides a balance of steric and electronic properties. This makes it a versatile scaffold for drug design and other applications .
Propriétés
Numéro CAS |
56635-09-7 |
|---|---|
Formule moléculaire |
C11H14N2O |
Poids moléculaire |
190.24 g/mol |
Nom IUPAC |
(4-methylpyridin-3-yl)-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C11H14N2O/c1-9-4-5-12-8-10(9)11(14)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3 |
Clé InChI |
NYCQRFHZFRXAJJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=NC=C1)C(=O)N2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


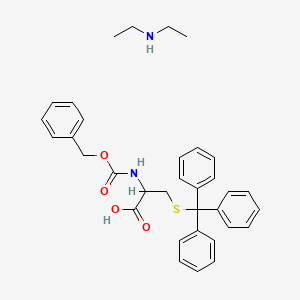

![[4-(4-Methylpent-3-enyl)cyclohex-3-en-1-yl]methanol;propanoic acid](/img/structure/B14636037.png)
